molecular formula C8H13NO2 B2428895 Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate CAS No. 59097-06-2

Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate

Cat. No. B2428895
CAS RN: 59097-06-2
M. Wt: 155.197
InChI Key: SVXZBICQLNEMLC-UHFFFAOYSA-N
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Description

“Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate” is a chemical compound with the formula C8H13NO2 . It has a molecular weight of 155.1943 . The IUPAC name for this compound is "methyl 1-methyl-1,2,3,6-tetrahydro-4-pyridinecarboxylate" .


Molecular Structure Analysis

The molecular structure of “Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate” consists of a tetrahydropyridine ring, which is a six-membered ring with one nitrogen atom and one double bond . The ring is substituted with a methyl group and a carboxylate ester group .

Scientific Research Applications

Monoamine Oxidase Substrates

Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate and its analogues have been studied for their interactions with monoamine oxidase (MAO). These compounds, including ethyl-MTP-carboxylate, have shown potential as substrates for MAO enzymes, particularly in examining the types of environmental or endogenous compounds that might be neurotoxic (Gibb et al., 1987).

Chemical Synthesis and Annulation Reactions

Ethyl 2-methyl-2,3-butadienoate, an analog of Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate, is used in chemical synthesis, particularly in [4 + 2] annulation with N-tosylimines, producing highly functionalized tetrahydropyridines. These compounds demonstrate complete regioselectivity and excellent yields in reactions, expanding the scope of synthesis methods (Zhu, Lan, & Kwon, 2003).

Biological Activities of Tetrahydropyridine Derivatives

Tetrahydropyridine-3-carboxylic acid derivatives, closely related to Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate, have shown significant biological activities. Various synthetic routes, such as phosphine-catalyzed reactions and Morita–Baylis–Hillman acetate transformations, have been employed to create these compounds, highlighting their potential in drug discovery and biological research (Kim et al., 2016).

Pharmacological Characteristics

The tetrahydropyridine (THP) moiety, a core component of Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate, is part of many biologically active systems. The discovery of neurotoxic properties in related compounds has led to extensive research on their synthesis and pharmacological properties, which are crucial for understanding their potential therapeutic uses and risks (Mateeva, Winfield, & Redda, 2005).

properties

IUPAC Name

methyl 1-methyl-3,6-dihydro-2H-pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-9-5-3-7(4-6-9)8(10)11-2/h3H,4-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXZBICQLNEMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 1.385 kg of 4-methoxycarbonyl-1-methylpyridinium iodide in 25 liters of dry methanol was stirred and cooled to 5° C. and 700 g of sodium borohydride were added thereto in portions over 1 hour with the temperature held at 5°-10° C. When the addition was complete, the resultant solution was stirred at room temperature for another hour and was then concentrated to 5 to 7 liters. 25 liters of water were added thereto followed by addition of 2 kg of solid sodium carbonate. The solution thus obtained was extracted 3 times with 2.5 liters of chloroform and the organic phase was dried over Na2SO4 and was evaporated to dryness. The residual oil was distilled to obtain 583 g of methyl 1,2,3,6-tetrahydro-1-methylisonicotinate (67.1% yield) boiling at 78° C. at 1 mm Hg.
Quantity
1.385 kg
Type
reactant
Reaction Step One
Quantity
25 L
Type
solvent
Reaction Step One
Quantity
700 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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